(3R,5S)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride
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Description
(3R,5S)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride, also known as MPHP-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential for use in scientific research. This compound is a member of the piperidine family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
Scientific Research Applications
- EN300-27694392 serves as a green and chemoselective reagent for N-tert-butoxycarbonylation of aromatic and aliphatic amines . This reaction occurs under mild, environment-friendly conditions and completes quickly within an hour. The compound’s recyclability and potential for industrial production make it promising.
- In environmental applications, EN300-27694392 has been studied alongside 2-amino-2-methylpropan-1-ol (AMP) and piperazine (PZ) as part of an amine solvent blend. Real-time monitoring using ion-molecule reaction mass spectrometry (IMR-MS) helps track trace pollutants in emitted flue gas .
Chemoselective N-tert-butoxycarbonylation Reagent
Amine Solvent Blend Monitoring
properties
IUPAC Name |
(3R,5S)-5-[(2-methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-9(2,3)12-8-4-7(11)5-10-6-8;/h7-8,10-11H,4-6H2,1-3H3;1H/t7-,8+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUGCDZXUNIPSL-WLYNEOFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(CNC1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@H]1C[C@H](CNC1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride |
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